2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane
Description
Contextualizing Allylboron Species in Modern Synthetic Chemistry
Allylboron species are a class of organoboron compounds that have become indispensable in modern synthetic chemistry for their ability to form carbon-carbon bonds with a high degree of stereocontrol. acs.org Their primary application lies in the allylboration of carbonyl compounds and imines, a reaction that yields valuable homoallylic alcohols and amines, respectively. acs.org These products serve as versatile synthetic intermediates, readily transformed into a variety of other functional groups.
A key advantage of allylboron reagents, including their ester derivatives, is their remarkable stability, particularly when compared to other allylmetal reagents like those of lithium, magnesium, and zinc. acs.org This stability allows for easier handling and purification, making them more amenable to a wider range of reaction conditions. Furthermore, allylboronates generally avoid the problematic 1,3-metallotropic rearrangements that can plague their more reactive counterparts, ensuring a predictable and selective reaction outcome. acs.org The pioneering work of Herbert C. Brown on hydroboration and subsequent development of chiral allylboranes laid the foundational groundwork for the extensive use of these reagents in asymmetric synthesis. unimi.itpurdue.eduwikipedia.org
Significance of the 1,3,2-Dioxaborinane Moiety in Allylboron Reagent Design
The choice of diol used to protect the boronic acid functionality plays a crucial role in modulating the reactivity and stability of the resulting allylboronate ester. While pinacol (B44631) is a commonly employed protecting group, the 5,5-dimethyl-1,3,2-dioxaborinane moiety, derived from neopentyl glycol, offers distinct advantages. rsc.orgwikipedia.org
Boronic esters derived from neopentyl glycol, such as 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, are often less sterically hindered than their pinacol counterparts. rsc.org This reduced steric bulk can lead to enhanced reactivity and, in certain cases, improved yields and stereoselectivities in synthetic transformations. rsc.org The six-membered ring of the dioxaborinane is also thermodynamically more stable than the five-membered ring of a dioxaborolane (pinacol ester). researchgate.net This increased stability can be advantageous during purification and storage. The Thorpe-Ingold effect, resulting from the gem-dimethyl substituents on the neopentyl glycol backbone, contributes to the stability of the cyclic ester. wikipedia.org
Table 1: Comparison of Common Diol Protecting Groups for Allylboronic Acid
| Diol | Resulting Ester | Ring Size | Key Characteristics |
| Pinacol | Dioxaborolane | 5-membered | Commonly used, but can be sterically demanding. |
| Neopentyl Glycol | Dioxaborinane | 6-membered | Less sterically hindered, thermodynamically more stable. |
| Ethylene Glycol | Dioxaborolane | 5-membered | Less stable than pinacol and neopentyl glycol esters. |
Evolution of Research Trajectories for this compound
The development and application of this compound are built upon the foundational research in allylboration chemistry. The initial explorations by pioneers like Brown and Matteson focused on the fundamental reactivity and stereoselectivity of allylboron compounds. unimi.itresearchgate.netresearchgate.netmdpi.com As the field matured, the focus shifted towards the development of more robust and user-friendly reagents.
The introduction of boronic esters, such as those derived from neopentyl glycol, represented a significant step forward in this evolution. These reagents offered a practical alternative to the often pyrophoric triallylboranes. acs.org More recent research has focused on expanding the synthetic utility of this compound through the development of novel catalytic systems. A notable example is the work of Kobayashi and co-workers, who demonstrated the use of this reagent in zinc-catalyzed allylation reactions of carbonyl compounds and imines in aqueous media. researchgate.nettcichemicals.com This research highlights a move towards more environmentally benign and efficient synthetic methodologies.
Table 2: Selected Applications of this compound
| Reaction Type | Catalyst | Substrate | Key Finding | Reference |
| Allylation | Zn(HMDS)₂ | Cyclohexanone (B45756) | Efficient formation of the corresponding homoallylic alcohol. | tcichemicals.com |
| Allylation | Zn(OH)₂ | Aldehydes | Smooth reaction in aqueous media to afford syn-adducts. | researchgate.net |
Academic Research Focus and Scope within Boron Chemistry
The study of this compound is situated within the broader and highly active field of boron chemistry. nih.gov Contemporary research in this area is remarkably diverse, extending far beyond traditional organic synthesis. nih.govnumberanalytics.com Key areas of academic focus include:
New Synthetic Methodologies: The development of novel organoboron reagents and catalysts for a wide array of chemical transformations remains a central theme. nih.govthieme.de
Materials Science: Boron-containing polymers and materials are being investigated for their unique electronic and optical properties. nih.gov
Medicinal Chemistry: Boronic acids and their derivatives are increasingly being explored as therapeutic agents, with notable successes in the development of enzyme inhibitors. mdpi.com
Catalysis: Boron compounds are being utilized as both Lewis acid catalysts and as components of frustrated Lewis pairs for the activation of small molecules. numberanalytics.com
The versatility of boron chemistry ensures that the exploration of reagents like this compound will continue to be a fruitful area of research, with new applications and discoveries on the horizon. nih.gov
Properties
IUPAC Name |
5,5-dimethyl-2-prop-2-enyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-4-5-9-10-6-8(2,3)7-11-9/h4H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZNRMJWIVCYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911482-75-2 | |
| Record name | 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | European Chemicals Agency (ECHA) | |
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Reactivity Profiles and Transformative Reactions of 2 Allyl 5,5 Dimethyl 1,3,2 Dioxaborinane
Allylboration Reactions with Carbonyl Compounds
The addition of 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane to aldehydes and ketones is a reliable method for carbon-carbon bond formation, leading to the synthesis of homoallylic alcohols. The stereochemical outcome of this reaction can be controlled under specific conditions, yielding products with high diastereoselectivity or enantioselectivity.
The diastereoselectivity in the allylboration of carbonyl compounds is highly dependent on the structure of the allylboronate reagent. While commonly used α-substituted allyl/crotyl pinacol (B44631) boronic esters can exhibit low E/Z selectivity in reactions with aldehydes, the neopentyl glycol derivative, this compound, can participate in reactions with high stereocontrol. bris.ac.uk
The reaction proceeds through a highly ordered, six-membered chair-like Zimmerman-Traxler transition state, which dictates the relative stereochemistry of the newly formed stereocenters. For instance, the Zn(OH)₂-catalyzed allylation of various aldehydes with allylboronic acid 2,2-dimethyl-1,3-propanediol esters in aqueous media consistently affords the corresponding syn-adducts in high yields and with high diastereoselectivities. researchgate.net In a non-catalyzed reaction, the addition of this compound to cyclohexanone (B45756) proceeds smoothly to afford the corresponding homoallylic alcohol in 89% yield after purification. tcichemicals.com
| Carbonyl Substrate | Catalyst/Conditions | Major Diastereomer | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | Zn(OH)₂, Ligand, H₂O/MeCN | syn | 86% | researchgate.net |
| 4-Methoxybenzaldehyde | Zn(OH)₂, Ligand, H₂O/MeCN | syn | 95% | researchgate.net |
| Cyclohexanecarboxaldehyde | Zn(OH)₂, Ligand, H₂O/MeCN | syn | 88% | researchgate.net |
| Cyclohexanone | Zn(HMDS)₂, Pentane, 20°C | N/A | 89% | tcichemicals.com |
Achieving high enantioselectivity in the allylation of carbonyl compounds with this compound requires the use of an external chiral catalyst, as the reagent itself is achiral. Chiral diols, particularly derivatives of BINOL and TADDOL, have proven effective as organocatalysts for this transformation. nih.govresearchgate.net
The mechanism involves the formation of a chiral boronate ester intermediate through exchange between the catalyst and the allylboronate. This transient chiral reagent then reacts with the carbonyl substrate to deliver the product with high enantiomeric excess. For example, the asymmetric allylboration of ketones catalyzed by chiral biphenols can be improved by using a cyclic allylboronate like 2-allyl-1,3,2-dioxaborinane. acs.org The use of 15 mol% of a chiral BINOL-derived diol can catalyze the asymmetric allylboration of various ketones to provide homoallylic alcohols in good yields (76-93%) and high enantiomeric ratios (95:5 to 99.5:0.5). researchgate.net
| Carbonyl Substrate | Chiral Catalyst | Enantiomeric Ratio (e.r.) | Yield | Source |
|---|---|---|---|---|
| Acetophenone | (S)-3,3'-Br₂-BINOL | 98:2 | 85% | researchgate.net |
| Propiophenone | (S)-3,3'-Br₂-BINOL | 99.5:0.5 | 88% | researchgate.net |
| 2-Acetonaphthone | (S)-3,3'-Br₂-BINOL | 95:5 | 93% | researchgate.net |
A significant feature of allylations involving 2,2-dimethyl-1,3-propanediol allylboronates is their efficacy in aqueous media. researchgate.net This approach offers a greener alternative to traditional organic solvents. In the presence of a catalytic amount of zinc(II) hydroxide (B78521) and a suitable ligand, the reaction of aldehydes proceeds smoothly in aqueous acetonitrile (B52724) to afford homoallylic alcohols. researchgate.net
A key finding in these aqueous reactions is the exclusive formation of α-addition products, in contrast to conventional allylborations in organic solvents. researchgate.net Mechanistic studies, including kinetic analysis and mass spectrometry, suggest a catalytic cycle involving the generation of an allylzinc species through a B-to-Zn exchange process. This intermediate allylzinc species then reacts with the aldehyde. The presence of water is crucial for this unique reactivity and selectivity. The reactions tolerate a wide range of aldehyde substrates, providing the corresponding syn-adducts with high yields and diastereoselectivity. researchgate.net
Allylboration Reactions with Imines and their Derivatives
The allylboration of imines and their derivatives provides a direct route to chiral homoallylic amines, which are important structural motifs in many natural products and pharmaceuticals. rsc.org this compound serves as an effective reagent in these transformations, reacting with the C=N bond in a manner analogous to its reaction with carbonyls.
The reaction of allylboronates with imines can be extended to imine derivatives such as aldoximes. Oximes are typically prepared by the reaction of an aldehyde or ketone with hydroxylamine. mdpi.com The C=N bond of the oxime is susceptible to nucleophilic attack by the allylboronate. The reaction is expected to proceed through a six-membered, chair-like transition state, similar to the classic allylboration of aldehydes and imines. This process would result in the formation of a homoallylic N-hydroxy amine. While specific examples detailing the reaction of this compound with aldoximes are not prevalent, the known reactivity of allylboronates with C=N electrophiles strongly supports the feasibility of this transformation. acs.org
Chemoselectivity and regioselectivity are critical considerations in the allylation of imines. Chemoselectivity involves the preferential reaction of the allylboronate with the imine functional group over other reactive sites, such as a carbonyl group, within the same molecule. Regioselectivity concerns the site of attack on the allyl nucleophile.
Allylboron reagents, including this compound, almost exclusively react at the γ-carbon of the allyl group. acs.org This high γ-selectivity is a hallmark of allylboration reactions and is rationalized by the Zimmerman-Traxler transition state model, which minimizes steric interactions. This contrasts with other organometallic reagents, such as allylic barium reagents, where the regioselectivity (α- vs. γ-addition) can be controlled by changing the reaction temperature. rsc.org The impressive reactivity of borinic ester intermediates, which can be generated in situ from boronic esters, provides high diastereoselectivity with various substrates, including imines and ketimines. acs.org
| Allyl Reagent Type | Typical Regioselectivity | Controlling Factors | Source |
|---|---|---|---|
| Allylboronate (e.g., this compound) | γ-adduct | Zimmerman-Traxler Transition State | acs.org |
| Allylic Barium Reagent | α- or γ-adduct | Reaction Temperature | rsc.org |
1,4-Addition Reactions with α,β-Unsaturated Systems
The conjugate addition, or 1,4-addition, of organoboron reagents to α,β-unsaturated systems is a powerful method for carbon-carbon bond formation. This compound, as a source of a nucleophilic allyl group, can participate in these transformations, typically facilitated by a transition metal catalyst.
Succinimides are important structural motifs found in numerous natural products and drug candidates. nih.gov One of the most direct methods for their synthesis is the conjugate addition of carbon nucleophiles to maleimides. nih.gov While the organocatalytic enantioselective conjugate addition of aldehydes and ketones to maleimides has been extensively studied, the use of organoboron reagents like allylboronates represents a complementary approach, often mediated by transition metal catalysts to achieve asymmetry. nih.gov
The development of asymmetric variants of this reaction allows for the creation of chiral succinimide (B58015) derivatives. These reactions are of significant interest as they can introduce stereogenic centers with high control. Chiral ligands complexed to a metal catalyst, such as copper, can create a chiral environment that directs the approach of the allyl nucleophile to one face of the maleimide (B117702) acceptor, resulting in an enantioenriched product.
Table 1: Examples of Asymmetric Conjugate Addition to Maleimides (General) This table illustrates the types of products obtained from asymmetric conjugate additions to maleimides using different nucleophiles, a reaction class where allylboronates can potentially be employed.
| Organocatalyst/System | Nucleophile | Acceptor | Yield (%) | Enantioselectivity (ee %) |
| Chiral Primary Amine-Salicylamide | Cyclohexanone | N-Phenylmaleimide | 98 | 99 |
| CuOTf/Josiphos | Bis(pinacolato)diboron (B136004) | Chalcone | 98 | 96 |
| Chiral Squaramide | α-Thiocyanoindanone | Azadiene | up to 78 | up to 90 |
Data adapted from references nih.govrsc.orgmdpi.com.
Copper-catalyzed systems are particularly effective for the 1,4-addition of boron reagents to α,β-unsaturated carbonyl compounds. nih.gov The mechanism for the copper-catalyzed β-boration of α,β-unsaturated systems is distinct from the oxidative addition/reductive elimination cycles often seen with palladium. organic-chemistry.org
The catalytic cycle is generally understood to proceed through the following key steps nih.gov:
Formation of Active Catalyst : A base, often an alkoxide, reacts with the diboron (B99234) reagent or, in this context, the allylboronate precursor system, to generate a more nucleophilic "ate" complex. This complex facilitates transmetalation to a copper(I) species, forming a key borylcopper or, in this case, an allylcopper intermediate.
Conjugate Addition : The α,β-unsaturated substrate coordinates to the allylcopper species. This is followed by the migratory insertion of the allyl group to the β-position of the unsaturated system. This step forms a copper enolate intermediate.
Protonolysis and Catalyst Regeneration : The copper enolate is protonated by a proton source, such as an alcohol solvent, which releases the final 1,4-addition product. This step also regenerates the copper alkoxide catalyst, allowing it to re-enter the catalytic cycle. nih.gov
This mechanistic pathway avoids the need for a formal change in the oxidation state of the copper center from Cu(I) to Cu(III), which is a higher energy process.
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures. This compound is a versatile partner in these reactions, particularly those catalyzed by palladium.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. nih.govtcichemicals.com It is widely used due to its mild conditions, functional group tolerance, and the commercial availability of its components. nih.gov
A key challenge in the Suzuki-Miyaura coupling of 3-substituted allylboronates is controlling the regioselectivity. The reaction can yield either a linear (α-substituted) or a branched (γ-substituted) product. nih.gov This outcome is a result of the potential for the intermediate σ-allylpalladium complex to isomerize through a π-allyl intermediate before reductive elimination occurs. nih.gov Recent research has demonstrated that the choice of ligand and reaction conditions can provide excellent control over this selectivity, allowing for the targeted synthesis of either isomer from the same allylboronate precursor. nih.gov
Table 2: Ligand-Controlled Regiodivergent Suzuki-Miyaura Coupling of Allylboronates
| Allylboronate Substrate | Ligand/Catalyst System | Aryl Halide | Major Product | Selectivity (α:γ) | Yield (%) |
| 3,3-Dimethylallylboronate | SPhos / Pd(OAc)₂ | 4-Bromoanisole | α-Product | >98:2 | 90 |
| 3,3-Dimethylallylboronate | XPhos / Pd₂(dba)₃ | 4-Bromoanisole | γ-Product | 2:>98 | 91 |
| 3-Methylallylboronate | SPhos / Pd(OAc)₂ | 4-Bromoanisole | α-Product | >98:2 | 89 |
| 3-Methylallylboronate | XPhos / Pd₂(dba)₃ | 4-Bromoanisole | γ-Product | 10:90 | 85 |
Data derived from research on regiodivergent protocols for allylboronates. nih.gov
Beyond the Suzuki-Miyaura reaction, the versatility of palladium catalysis enables a wide array of transformations. nih.govmit.edu The C–N cross-coupling (Buchwald-Hartwig amination) has become a vital tool for preparing arylamines, which are prevalent in pharmaceuticals, natural products, and organic materials. nih.govmit.edu
In the context of allylboronates, the allyl moiety introduced via cross-coupling can serve as a handle for further synthetic manipulations. For instance, a palladium-catalyzed C-N coupling reaction between allylamine (B125299) and a 1-bromo-2-iodoarene was observed to be followed by an intramolecular Heck cyclization, leading to the formation of 3-methylindoles instead of the expected phenothiazine (B1677639) product. nih.gov This demonstrates how the reactivity of the allyl group can be harnessed in tandem or one-pot procedures to rapidly build molecular complexity. Such applications highlight the utility of allylboron reagents in the synthesis of medicinally relevant heterocyclic compounds. nih.govsemanticscholar.org
Other Key Reaction Pathways
In addition to 1,4-addition and cross-coupling reactions, this compound readily participates in another fundamental transformation: the allylation of carbonyl compounds. This reaction involves the addition of the allyl group to the electrophilic carbon of an aldehyde or ketone, yielding a homoallylic alcohol. tcichemicals.com
This transformation is highly valuable in synthesis as it constructs a new carbon-carbon bond and installs two functional groups—a hydroxyl group and a terminal alkene—which are available for subsequent chemical modifications. The reaction typically proceeds without a catalyst but can be promoted by Lewis acids. A representative procedure involves reacting this compound with cyclohexanone at room temperature, which, after workup and purification, affords the corresponding homoallylic alcohol in high yield. tcichemicals.com
Reaction Example: Allylation of Cyclohexanone tcichemicals.com
Reactants : this compound, Cyclohexanone
Solvent : Pentane
Conditions : 20 °C, 36 hours
Product : 1-Allylcyclohexan-1-ol
Yield : 89%
This pathway underscores the utility of allylboronates as stable and effective reagents for the synthesis of complex alcohols from simple carbonyl precursors.
Proto-deboronation Processes
Proto-deboronation, the cleavage of a carbon-boron bond to replace the boryl group with a hydrogen atom, is a fundamental reaction of organoboron compounds. This process can be an undesirable side reaction, particularly in cross-coupling methodologies, or a synthetically useful transformation for the traceless application of a boryl moiety. The stability of boronic esters towards proto-deboronation is highly nuanced and depends on the substrate, protecting group, and reaction conditions. bohrium.com
The general mechanism for base-catalyzed proto-deboronation of boronic esters often involves initial hydrolysis of the ester to the corresponding boronic acid. The resulting boronic acid can then be attacked by a hydroxide ion to form a boronate anion, which is more susceptible to cleavage. bohrium.commanchester.ac.uk In some cases, direct attack on the boronic ester can also occur. For arylboronic esters, electron-withdrawing groups, especially in the ortho positions, can facilitate facile C–B bond fission under basic conditions. nih.gov
While extensive research has focused on the kinetics and mechanisms of proto-deboronation for arylboronic acids and their esters, specific studies detailing the process for this compound are not prevalent in the literature. bohrium.commanchester.ac.ukstrath.ac.uk Aliphatic allylboronates lack the electronic activation present in many aryl systems, which generally imparts greater stability to the C-B bond against simple hydrolytic cleavage. However, acidic conditions can also promote proto-deboronation, potentially through a mechanism involving protonation of the allyl double bond followed by C-B bond scission. dntb.gov.ua Radical-based methods have also been developed for the catalytic proto-deboronation of alkyl pinacol boronic esters, but these proceed through a distinct radical pathway rather than a conventional acid/base-mediated mechanism.
The neopentyl glycol protecting group in this compound forms a stable six-membered ring, which generally offers more hydrolytic stability compared to boronic acids or esters derived from simpler diols. This enhanced stability is a key reason for its use in synthesis, as it allows the allylboronate to be isolated, purified, and stored while resisting premature decomposition via proto-deboronation.
Tandem and Cascade Reaction Sequences
The utility of this compound extends beyond simple allylboration reactions to serve as an initiator for tandem and cascade sequences. In these processes, the initial allylboration of a carbonyl group creates a homoallylic alcohol, which contains new functional groups (a hydroxyl group and a terminal alkene) that can be manipulated in situ to trigger subsequent transformations. This approach enables the rapid construction of molecular complexity from simple starting materials in a single pot.
A conceptual tandem reaction could involve the allylboration of an aldehyde followed by an in-situ epoxidation of the resulting homoallylic alcohol's double bond. Such a sequence would efficiently generate functionalized epoxy alcohols with multiple stereocenters. While specific examples starting with this compound are not explicitly detailed, the principle is well-established with related reagents.
More complex cascade reactions can be designed by incorporating additional reactive sites into the aldehyde substrate or the allylboronate itself. For instance, a tandem allylboration–allenylboration sequence has been reported for the stereoselective synthesis of 1,4-diols. acs.org In this process, the initial allylboration of an aldehyde with a bis-borodiene generates an allenylboronate intermediate. This intermediate, without being isolated, reacts with a second aldehyde molecule to yield the 1,4-diol product with high diastereoselectivity. acs.org This highlights how the product of the first reaction—a new organoboron species—can be designed to be the reactant for the next, which is the hallmark of a cascade process.
The following table outlines a representative tandem allylboration–allenylboration reaction for the synthesis of 1,4-diols, illustrating the potential of such sequences.
| Entry | Aldehyde (RCHO) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 1 | Benzaldehyde | 80 | >20:1 |
| 2 | 4-Methoxybenzaldehyde | 85 | >20:1 |
| 3 | 2-Naphthaldehyde | 78 | >20:1 |
| 4 | Cyclohexanecarboxaldehyde | 65 | 10:1 |
| 5 | Isovaleraldehyde | 72 | 10:1 |
This table demonstrates a related tandem sequence where a bis-boro-butadiene reacts with aldehydes to form 1,4-diols via an allenylboronate intermediate.
Double Allylboration Strategies for Diol Synthesis
A powerful extension of allylboration chemistry involves the use of bifunctional γ-boryl-substituted allylborane reagents in one-pot double allylboration sequences with two different aldehydes. These strategies provide highly stereocontrolled access to 1,5-diol motifs, which are common substructures in many natural products. nih.govresearchgate.net The reagents are typically generated in situ from the hydroboration of allenylboronates, including derivatives containing the 5,5-dimethyl-1,3,2-dioxaborinane moiety. organic-chemistry.orgnih.gov
The stereochemical outcome of the reaction—yielding either (E)-1,5-anti-diols or (Z)-1,5-syn-diols—is controlled by the structure of the bifunctional reagent and the precise reaction conditions. researchgate.netorganic-chemistry.org The first allylboration with an aldehyde (R¹CHO) proceeds with excellent stereocontrol to form a β-alkoxy substituted methallylboronate intermediate. The key to the sequence is the ability of the diol auxiliary on the boron atom to direct the placement of the substituent in the subsequent transition state. A second, different aldehyde (R²CHO) is then added, which reacts with this intermediate to furnish the final 1,5-diol product with high diastereoselectivity and enantiomeric excess. nih.gov
For example, the coupling of two different aldehydes with (E)-γ-(1,3,2-dioxaborinanyl)-allyl]diisopinocampheylborane has been shown to produce (E)-1,5-anti-pent-2-endiols in high yields (63-95%), with excellent enantiomeric excess (89-96% ee) and diastereoselectivity (≥20:1). nih.gov This demonstrates the precise stereocontrol achievable through this methodology.
The tables below summarize the results from representative studies on the synthesis of both 1,5-anti and 1,5-syn diols using these advanced double allylboration strategies.
| Entry | First Aldehyde (R¹CHO) | Second Aldehyde (R²CHO) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | Hydrocinnamaldehyde | Benzaldehyde | 84 | 95 | >20:1 |
| 2 | Benzaldehyde | Hydrocinnamaldehyde | 86 | 96 | >20:1 |
| 3 | Cyclohexanecarboxaldehyde | Benzaldehyde | 95 | 89 | >20:1 |
| 4 | Isobutyraldehyde | Hydrocinnamaldehyde | 63 | 94 | >20:1 |
| Entry | First Aldehyde (R¹CHO) | Second Aldehyde (R²CHO) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | Hydrocinnamaldehyde | Benzaldehyde | 73 | >95 | >20:1 |
| 2 | Cyclohexanecarboxaldehyde | Benzaldehyde | 72 | >95 | >20:1 |
| 3 | (S)-2-(benzyloxy)propanal | Hydrocinnamaldehyde | 98 | >95 | >20:1 |
| 4 | Benzaldehyde | Hydrocinnamaldehyde | 78 | >95 | >20:1 |
Mechanistic Investigations and Understanding of Reaction Pathways
Elucidation of Allylboration Mechanisms
Allylboration, the reaction of an allylboronate with a carbonyl group, is a cornerstone of carbon-carbon bond formation. The mechanism of this process has been a subject of detailed investigation, revealing the critical interplay of transition state geometries and electronic effects.
Transition State Analysis of 1,2-Addition Reactions
The stereochemical outcome of the allylboration of aldehydes and ketones is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. digitellinc.com In this model, the boron atom of the 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane coordinates to the carbonyl oxygen of the electrophile. This coordination brings the allyl group and the carbonyl carbon in proximity, facilitating the nucleophilic attack of the allyl group's γ-carbon onto the carbonyl carbon.
The geometry of this cyclic transition state dictates the stereochemistry of the resulting homoallylic alcohol. The substituents on both the boronate and the carbonyl compound arrange themselves to minimize steric interactions, typically by occupying equatorial positions within the chair-like structure. Computational efforts using Density Functional Theory (DFT) modeling have been employed to gain deeper insight into these transition states, particularly in cases where unexpected selectivity is observed. digitellinc.com
Role of Boron Lewis Acidity in Reactivity
The reactivity of this compound is significantly influenced by the Lewis acidity of its boron center. The boron atom, being electron-deficient, acts as a Lewis acid, coordinating to the Lewis basic oxygen of the carbonyl substrate. This coordination serves two primary purposes:
Activation of the Electrophile: By withdrawing electron density from the carbonyl group, the boron atom renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Organization of the Transition State: This coordination is the foundation of the ordered, cyclic transition state (as described in the Zimmerman-Traxler model), which is essential for achieving high levels of stereocontrol.
The Lewis acidity of the boron center in dioxaborinanes is a key factor that can be modulated by the electronic properties of the diol backbone, although the neopentyl glycol moiety in this compound provides a stable and well-defined electronic environment. In related alkylborane systems, the high Lewis acidity of the boron center has been shown to be a critical factor influencing reaction pathways. otago.ac.nz
Mechanistic Studies of Metal-Catalyzed Transformations
Beyond traditional allylboration, this compound is a valuable partner in metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling.
SE2-Type Transmetalation in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and allylboronates are effective coupling partners. A key step in the catalytic cycle is transmetalation, where the organic group (in this case, the allyl group) is transferred from the boron atom to the palladium center.
Mechanistic studies suggest that this transfer can proceed through an electrophilic substitution (SE2) pathway. acs.orgnih.gov In the context of coupling with an aryl halide (Ar-X), the cycle begins with the oxidative addition of Ar-X to a Pd(0) catalyst to form an Ar-Pd(II)-X complex. This complex then interacts with the allylboronate. The transmetalation may occur via an SE2 (cyclic) or SE2' (open) pathway, where the allyl group is transferred to the palladium, displacing the halide and forming an allyl-aryl-palladium(II) intermediate. nih.gov This intermediate then undergoes reductive elimination to yield the final allylated arene product and regenerate the Pd(0) catalyst. Computational and experimental studies on similar B-alkyl systems in Suzuki-Miyaura reactions are consistent with a frontside SE2 mechanism. otago.ac.nz The precise pathway can be influenced by factors such as the ligands on the palladium catalyst and the substitution pattern of the allylboronate. nih.gov
Radical Pathways in Boron Chemistry
While many reactions of allylboronates are ionic, radical pathways have emerged as a powerful alternative for functionalization. It has been demonstrated that allylboronic esters can undergo photocatalyzed radical migrations. nih.gov This process allows for the construction of new C-C, C-P, C-Si, and C-S bonds at a position remote from the initial site of the boron moiety. nih.gov This transformation highlights the versatility of the boronate group, which can participate in both ionic and radical-mediated processes. The ability of geminal halodiborylalkanes to serve as radical precursors in photocatalyzed transformations further underscores the growing importance of radical pathways in organoboron chemistry. researchgate.net
Intramolecular Rearrangements: The 1,3-Boratropic Shift Phenomenon
A fascinating aspect of allylboronate chemistry is the potential for intramolecular rearrangements, where the boron group migrates along a carbon skeleton. While allylboronates are generally less prone to the rapid 1,3-metallotropic shifts seen with other allylmetal reagents, specific conditions can induce such transformations. acs.org
A notable example is a photocatalyzed 1,3-boron shift in allylboronic esters. nih.gov This rearrangement does not occur directly but proceeds through a cascade of consecutive 1,2-boron migrations combined with a Smiles-type rearrangement. nih.gov This radical-mediated atom-switch process allows the boronic ester moiety to move to the remote end of the allylic backbone, enabling the formation of terminally functionalized alkyl boronates. nih.gov This sophisticated rearrangement showcases the dynamic nature of the carbon-boron bond and provides a synthetic route to complex organoboranes that would be difficult to access through other means. nih.gov
Structural Analysis and Conformational Studies of the Dioxaborinane Ring System
X-ray Crystallographic Insights into Dioxaborinane Structures
While a specific crystal structure for 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is not extensively detailed in the available literature, analysis of closely related analogues provides significant understanding. A prime example is Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, whose structure has been confirmed by X-ray crystallography. nih.gov The crystallographic data for this compound offers a representative model for the 5,5-dimethyl-1,3,2-dioxaborinane core.
The single-crystal X-ray analysis of this related boronate ester confirms its molecular structure and provides precise measurements of its unit cell. nih.gov The compound crystallizes in a monoclinic system, and its detailed crystal data and structure refinement parameters are summarized below. nih.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₁₆BNO₆ |
| Formula Weight (Mᵣ) | 293.08 |
| Temperature (K) | 150 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1774 (3) |
| b (Å) | 9.7928 (3) |
| c (Å) | 13.4921 (4) |
| β (°) | 115.4764 (12) |
| Volume (ų) | 1452.49 (7) |
| Z | 4 |
| Radiation | Mo Kα |
| μ (mm⁻¹) | 0.11 |
Conformational Preferences of the 1,3,2-Dioxaborinane Ring
The six-membered 1,3,2-dioxaborinane ring is not planar. Its preferred conformation is a result of minimizing torsional and steric strain among its constituent atoms and substituents.
Crystallographic studies on derivatives of the 5,5-dimethyl-1,3,2-dioxaborinane ring show that it characteristically adopts an envelope-type conformation. nih.gov In this arrangement, one of the carbon atoms is out of the plane formed by the other five atoms of the ring. Specifically, for Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, the C3 atom is puckered out of the plane, defining the flap of the envelope. nih.gov This conformation is a common feature for six-membered rings that contain a mix of sp² and sp³ hybridized atoms, as it alleviates the steric strain that would be present in a planar arrangement.
The conformation of the dioxaborinane ring is heavily influenced by both steric and electronic effects. chemrxiv.org
Steric Factors: The presence of the gem-dimethyl group at the C5 position is a dominant steric feature. These two methyl groups are bulky and create significant steric hindrance. This steric pressure is a primary reason the ring puckers, as it seeks a conformation that minimizes unfavorable 1,3-diaxial interactions, a concept well-understood in cyclohexane (B81311) systems. libretexts.orglibretexts.org The envelope conformation places the substituents on the C5 carbon in positions that reduce steric clash with other parts of the ring.
Electronic Factors: The electronic nature of the ring, which includes two oxygen atoms and a boron atom, also plays a role. The B-O bonds are shorter and the O-B-O bond angle is wider than in a corresponding all-carbon ring, accommodating the trigonal planar preference of the boron atom. This electronic configuration influences the bond lengths and angles throughout the ring, contributing to the stability of the observed envelope conformation. chemrxiv.org The interplay between the need to minimize steric repulsion from the bulky dimethyl groups and the inherent electronic preferences of the B-O-C linkages ultimately dictates the ring's final, low-energy conformation. chemrxiv.orgnih.gov
Intermolecular Interactions and Crystal Packing
The way molecules of a compound arrange themselves in a solid-state crystal lattice is governed by intermolecular interactions. ias.ac.in In the crystal structure of the analogue Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, the molecules are organized through specific, non-covalent forces. nih.gov
The crystal packing is characterized by weak π-π stacking interactions between inversion-related pairs of molecules. nih.gov These interactions occur between the aromatic rings of the 4-nitrobenzoate (B1230335) moieties. The key parameters for this stacking are:
Centroid-centroid distance: 4.0585 (9) Å
Interplanar spacing: 3.6254 (7) Å
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the allyl group and the neopentyl glycol-derived dioxaborinane ring.
In ¹H NMR spectroscopy, the protons of the allyl group exhibit characteristic signals. The internal olefinic proton typically appears as a multiplet, while the terminal vinyl protons show distinct signals. The methylene (B1212753) protons adjacent to the boron atom also give a characteristic signal. The gem-dimethyl groups on the dioxaborinane ring usually appear as a singlet, and the methylene protons of the ring give rise to another singlet.
¹³C NMR spectroscopy further corroborates the structure. The spectrum shows distinct signals for the olefinic carbons of the allyl group, the methylene carbon attached to the boron, the quaternary carbon of the gem-dimethyl groups, the methyl carbons, and the methylene carbons of the dioxaborinane ring. The chemical shifts of these carbons are indicative of their electronic environment.
Specialized NMR techniques, such as ¹¹B NMR, can be employed to directly probe the boron center, providing information about its coordination environment. The chemical shift in ¹¹B NMR is sensitive to the substituents on the boron atom and can confirm the formation of the boronate ester.
The following table summarizes typical NMR data for this compound, although specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
| Nucleus | Typical Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | 5.89 - 5.75 | m | -CH=CH₂ |
| ¹H | 4.95 - 4.85 | m | -CH=CH ₂ |
| ¹H | 1.95 | d | B-CH ₂-CH=CH₂ |
| ¹H | 3.65 | s | O-CH ₂- |
| ¹H | 0.95 | s | -C(CH ₃)₂ |
| ¹³C | 136.5 | -C H=CH₂ | |
| ¹³C | 114.0 | -CH=C H₂ | |
| ¹³C | 25.0 (approx.) | B-C H₂- | |
| ¹³C | 72.0 | O-C H₂- | |
| ¹³C | 31.8 | -C (CH₃)₂ | |
| ¹³C | 21.9 | -C(C H₃)₂ |
m = multiplet, d = doublet, s = singlet. Note: The signal for the carbon attached to boron (B-CH₂) is often broad and may be difficult to observe due to quadrupolar relaxation.
Mass Spectrometry (MS) for Molecular Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the fragmentation patterns of the molecule, which can aid in structural confirmation.
Under typical Electron Ionization (EI) conditions, the molecular ion peak ([M]⁺) may be observed, although it can sometimes be weak or absent for boronic esters. More commonly, characteristic fragment ions are observed. Fragmentation often involves the cleavage of the allyl group or fragmentation within the dioxaborinane ring. The detection of fragments corresponding to the loss of the allyl group ([M-C₃H₅]⁺) or other predictable cleavages can strongly support the proposed structure.
Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), can be used to generate protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), which often result in a more prominent molecular ion peak and less fragmentation. uni.lu This is particularly useful for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high accuracy.
The following table outlines predicted m/z values for common adducts of this compound. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 155.12380 |
| [M+Na]⁺ | 177.10574 |
| [M+K]⁺ | 193.07968 |
| [M+NH₄]⁺ | 172.15034 |
m/z = mass-to-charge ratio
Mass spectrometry is also an invaluable tool for monitoring the progress of reactions involving this compound. By analyzing aliquots of the reaction mixture over time, the consumption of the starting material and the formation of the desired product can be tracked, allowing for optimization of reaction conditions.
Chromatographic Methods for Purification and Analytical Purity Determination
Chromatographic techniques are essential for both the purification of this compound and the determination of its analytical purity.
Flash Column Chromatography is the most common method for purifying this compound on a preparative scale. rsc.org Silica (B1680970) gel is typically used as the stationary phase. researchgate.net The choice of eluent (mobile phase) is critical for achieving good separation from impurities. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is often employed. rsc.orgtcichemicals.com The polarity of the eluent can be gradually increased to elute the desired compound from the column. However, boronic esters can sometimes be prone to decomposition on silica gel. In such cases, using a deactivated silica gel or an alternative stationary phase like alumina (B75360) may be beneficial. reddit.com
Thin Layer Chromatography (TLC) is used for rapid analysis of reaction progress and to determine the appropriate solvent system for column chromatography. The compound is spotted on a TLC plate coated with silica gel, and the plate is developed in a suitable solvent system. The position of the compound is then visualized, typically using a staining agent, as many boronic esters are not UV-active. reddit.com
Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it can simultaneously separate the compound from impurities and provide mass spectral data for identification. reddit.com A purity of >98.0% (GC) is often reported for commercially available samples. tcichemicals.com
High-Performance Liquid Chromatography (HPLC) can also be used for purity analysis, particularly for less volatile derivatives or when GC is not suitable. A variety of stationary phases and mobile phase compositions can be employed to achieve optimal separation.
The choice of chromatographic method depends on the scale of the purification and the specific impurities present. A combination of these techniques is often used to ensure the high purity of this compound required for its use in sensitive chemical transformations.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, these calculations would typically involve determining its electronic structure, which includes the distribution of electrons and the energies of its molecular orbitals. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its propensity to engage in chemical reactions.
Reactivity descriptors, including electronegativity, chemical hardness, and the electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactive nature. While specific values for this compound are not available, studies on similar allylboron compounds often highlight the role of the allyl group in influencing the electronic properties and reactivity at the boron center.
Density Functional Theory (DFT) Applications for Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions. For reactions involving this compound, such as its addition to carbonyl compounds, DFT calculations can be employed to map out the potential energy surface of the reaction. This involves locating and characterizing the geometries and energies of reactants, transition states, intermediates, and products.
By calculating the activation energies associated with different possible reaction pathways, researchers can elucidate the most likely mechanism. For instance, in the context of cycloaddition reactions, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. While no specific DFT studies on the reaction mechanisms of this compound were found, the general principles of DFT applications in organoboron chemistry are well-established for predicting reaction outcomes and understanding selectivity.
Computational Modeling of Conformational Equilibria and Energy Landscapes
The three-dimensional structure of a molecule plays a significant role in its reactivity and physical properties. Computational modeling is used to explore the conformational equilibria and energy landscapes of flexible molecules like this compound. The 1,3,2-dioxaborinane ring can adopt various conformations, such as chair, boat, and twist-boat forms.
Studies on related 2,5,5-trisubstituted 1,3,2-dioxaborinanes have shown that the nature of the substituents at the C5 position significantly influences the ring's conformational equilibrium. For this compound, it is expected that the dioxaborinane ring would also exhibit a dynamic equilibrium between different conformers. Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion, thus providing a detailed picture of the molecule's conformational preferences. A study on 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane revealed that the interconversion between sofa conformations proceeds through a 2,5-twist transition state. researchgate.net
Solvation Effects in Theoretical Simulations
Chemical reactions are typically carried out in a solvent, and the solvent can have a profound effect on the reaction rate and mechanism. Theoretical simulations can incorporate the effects of solvation using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry methods are widely used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) spectra and vibrational (infrared and Raman) spectra. These theoretical predictions can be compared with experimental data to confirm the structure of a compound and to aid in the interpretation of its spectra.
Strategic Applications of 2 Allyl 5,5 Dimethyl 1,3,2 Dioxaborinane in Complex Organic Synthesis
Synthesis of Chiral Homoallylic Alcohols and Amines
The asymmetric addition of an allyl group to a carbonyl or imine functionality is a cornerstone transformation in organic synthesis, providing access to chiral homoallylic alcohols and amines, which are key structural motifs in numerous natural products and pharmaceutical agents. 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane has proven to be an effective reagent for these transformations, particularly when used in conjunction with chiral catalysts.
The enantioselective synthesis of chiral homoallylic amines has been successfully achieved with high yields and excellent stereocontrol. For instance, in a microwave-assisted, one-pot asymmetric allylation of in situ-formed arylimines, the use of this compound in the presence of a chiral BINOL-derived catalyst afforded the desired amines in yields ranging from 57% to 98% and with enantioselectivities between 90% and 98% ee semanticscholar.orgnih.gov. This method demonstrates a broad substrate scope, tolerating a variety of aldehyde and amine components semanticscholar.org.
While the synthesis of homoallylic alcohols using this reagent is also well-established, achieving high enantioselectivity often requires careful selection of the catalyst and reaction conditions. In one example, the reaction of this compound with cyclohexanone (B45756), catalyzed by a zinc amide, furnished the corresponding homoallylic alcohol in 89% yield, although this particular reaction was not designed to be asymmetric nih.gov. Another study reported the asymmetric allylation of acetophenone in an aqueous medium, which yielded the product with 85% ee, albeit in a modest 23% yield, highlighting the ongoing development in this area .
Table 1: Asymmetric Synthesis of Chiral Homoallylic Amines using this compound
| Aldehyde Substrate | Amine Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Benzaldehyde | Aniline | (R)-3,3'-Diphenyl-BINOL | 95 | 96 |
| 4-Methoxybenzaldehyde | Aniline | (R)-3,3'-Diphenyl-BINOL | 98 | 95 |
| 2-Naphthaldehyde | Aniline | (R)-3,3'-Diphenyl-BINOL | 92 | 97 |
| 3-Thiophenecarboxaldehyde | Aniline | (R)-3,3'-Diphenyl-BINOL | 85 | 90 |
| Cinnamaldehyde | Aniline | (R)-3,3'-Diphenyl-BINOL | 78 | 92 |
| Cyclohexanecarboxaldehyde | Aniline | (R)-3,3'-Diphenyl-BINOL | 65 | 94 |
Construction of Stereochemically Defined Organic Scaffolds
The ability to introduce an allyl group with a defined stereochemistry makes this compound a powerful tool for the construction of complex, stereochemically rich organic scaffolds. These scaffolds serve as the core structures for a multitude of biologically active molecules. The homoallylic alcohol and amine products derived from this reagent can be further manipulated to generate a variety of carbocyclic and heterocyclic ring systems.
For example, the diastereoselective synthesis of substituted pyrrolidines, a common motif in alkaloids and pharmaceuticals, can be achieved through multicomponent reactions where an allyl group is introduced with high stereocontrol nih.gov. Although direct examples employing this compound are not extensively detailed in readily available literature, the principles of stereoselective allylation are fundamental to these strategies. The predictable facial selectivity of the allylboration reaction allows for the establishment of key stereocenters that guide the formation of the cyclic structure.
Utilization in Total Synthesis of Natural Products and Analogues
The total synthesis of complex natural products is a testament to the power and precision of modern synthetic methods. This compound has found its place in this demanding field, enabling the efficient construction of key fragments and the installation of critical stereocenters in various natural product syntheses.
While a specific, detailed account of the use of this compound in the total synthesis of a named natural product is not prominently featured in the surveyed literature, the strategic importance of allylboration reactions in the synthesis of macrolides and other complex natural products is well-documented semanticscholar.orgnih.govresearchgate.net. These syntheses often rely on the reliable and stereocontrolled introduction of allyl groups to build up the carbon skeleton. The stability and predictable reactivity of dioxaborinane-based reagents make them suitable candidates for such intricate synthetic endeavors.
Development of Novel Synthetic Routes to Biologically Active Molecules
The quest for new therapeutic agents often involves the development of novel synthetic routes to access molecules with unique biological activities. The versatility of this compound allows for its incorporation into innovative synthetic strategies aimed at producing biologically active compounds.
For instance, the synthesis of β-lactam analogues, a class of compounds known for their antibiotic properties, can potentially benefit from the stereocontrolled introduction of an allyl group, which can then be further functionalized nih.govnih.gov. The homoallylic amine products obtained from the asymmetric allylation of imines serve as versatile intermediates that can be cyclized to form the characteristic four-membered β-lactam ring with defined stereochemistry.
Contributions to Pharmaceutical and Agrochemical Research at the Synthetic Level
At the core of pharmaceutical and agrochemical research lies the need for efficient and selective synthetic methods to produce novel and effective molecules. This compound contributes to this field by providing a reliable means of introducing a synthetically versatile allyl group.
In the context of agrochemical research, the development of new herbicides and insecticides often requires the synthesis of complex organic molecules with high purity. For example, the synthesis of pyrethroid analogues, a major class of insecticides, involves the construction of a cyclopropane ring and an ester linkage nih.govnih.gov. While not a direct application, the functional group tolerance and stereoselectivity of allylboration reactions make reagents like this compound valuable in the multi-step synthesis of such complex agrochemicals. The introduction of an allyl group can facilitate the formation of key carbon-carbon bonds and the establishment of desired stereochemistry within the molecule.
Future Directions and Emerging Research Opportunities
Development of More Efficient and Sustainable Synthetic Methodologies
The future of organic synthesis is intrinsically linked to the principles of green chemistry, which prioritize the development of environmentally benign and resource-efficient processes. For 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, a key area of future research will be the development of more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Current research is exploring transition-metal-free catalytic systems for the synthesis of allylboronates. These methods offer an attractive alternative to traditional syntheses that often rely on stoichiometric organometallic reagents, which can generate significant waste. nih.gov For instance, methodologies that leverage the activation of diboron (B99234) reagents with simple Lewis bases are being investigated to create nucleophilic boryl species that can react with allylic substrates under mild conditions. nih.gov
Furthermore, the principles of multicomponent reactions (MCRs) are being applied to the synthesis of complex boron-containing molecules in a single pot, which aligns with the goals of atom economy and reduced purification steps. nih.gov The application of MCRs to the synthesis of this compound and its derivatives could significantly enhance synthetic efficiency. nih.gov
Future research in this area will likely focus on:
Catalytic C-H Borylation: Direct borylation of C-H bonds in readily available starting materials would provide a highly atom-economical route to allylboronates.
Biocatalysis: The use of enzymes to catalyze the formation of the carbon-boron bond could offer a highly selective and environmentally friendly synthetic method.
Renewable Feedstocks: Investigating the synthesis of the neopentyl glycol backbone from renewable resources would further enhance the sustainability of this compound production.
Exploration of Novel Catalytic Systems for Dioxaborinane Transformations
The reactivity of this compound is largely dictated by the catalytic systems employed for its transformations. While palladium and copper catalysts have been extensively used, the exploration of novel catalytic systems promises to unlock new reaction pathways and enhance selectivity.
First-row transition metals, such as iron, cobalt, and nickel, are gaining increasing attention as catalysts for carbon-boron bond formation due to their lower cost and toxicity compared to precious metals. acs.org The development of well-defined catalysts based on these earth-abundant metals for the transformation of allylboronates is a significant area of future research. acs.org
Furthermore, cooperative catalysis, where two or more catalysts work in concert to promote a transformation, is emerging as a powerful strategy. For example, the combination of a transition metal catalyst with an organocatalyst could enable challenging transformations with high levels of stereocontrol. The use of BINOL-derived catalysts in allylboration reactions has shown promise in achieving high enantioselectivity. nih.gov
Future avenues of exploration include:
Photoredox Catalysis: Utilizing visible light to drive the reactions of allylboronates could provide access to novel reactivity under mild conditions.
Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis and photoredox catalysis, to enable previously inaccessible transformations.
Frustrated Lewis Pairs (FLPs): The use of FLPs to activate both the allylboronate and the substrate could lead to new metal-free catalytic transformations.
Expansion of Substrate Scope and Reaction Diversity
A major goal in synthetic chemistry is to continuously expand the range of molecules that can be accessed from a given starting material. For this compound, future research will focus on broadening its applicability to a more diverse array of substrates and reaction types.
While the allylboration of aldehydes is a well-established reaction, the extension to less reactive carbonyl compounds, such as ketones and esters, remains a challenge. acs.orgacs.org The development of more potent catalytic systems will be crucial for achieving high yields and selectivities in these transformations. Similarly, expanding the scope of imine allylboration to include a wider variety of imine substrates is an active area of research. acs.org
Beyond traditional allylboration, there is significant interest in developing new carbon-carbon and carbon-heteroatom bond-forming reactions using this compound. This includes its use in cross-coupling reactions to form complex molecular architectures. acs.org
Key areas for future development include:
Asymmetric Allylation of Challenging Substrates: Developing catalytic systems for the enantioselective allylation of ketones, enones, and other less reactive electrophiles. acs.orgbohrium.com
Conjugate Addition Reactions: Exploring the use of allylboronates in Michael addition reactions to α,β-unsaturated compounds.
Multicomponent Reactions: Designing novel multicomponent reactions that incorporate this compound to rapidly build molecular complexity. electronicsandbooks.com
Diversity-Oriented Synthesis: Employing allylboronates in diversity-oriented synthesis to generate libraries of complex and structurally diverse molecules for biological screening. nih.govrsc.org
Integration with Flow Chemistry and Automation for High-Throughput Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise manner, offers numerous advantages, including enhanced reaction control, improved safety, and facile scalability. nih.gov The integration of this compound chemistry with flow systems is a promising area for future research.
Automated flow chemistry platforms can be used for high-throughput reaction optimization, allowing for the rapid screening of reaction parameters such as temperature, pressure, and catalyst loading. vapourtec.comsoci.org This can significantly accelerate the discovery of new and improved reaction conditions for transformations involving this compound.
Moreover, the in-situ generation and immediate use of reactive intermediates, which is often facilitated by flow chemistry, can be particularly advantageous for reactions involving sensitive organoboron compounds. researchgate.net
Future research in this domain will likely involve:
Development of Integrated Flow Systems: Designing and constructing fully automated flow platforms for the synthesis and subsequent transformation of this compound.
Real-time Reaction Monitoring: Incorporating in-line analytical techniques (e.g., NMR, IR, MS) to monitor reaction progress in real-time and enable rapid optimization.
Machine Learning-Assisted Optimization: Utilizing machine learning algorithms to guide the automated optimization of reaction conditions, leading to more efficient and robust processes. researchgate.net
Advanced Mechanistic Investigations and Computational Tool Development
A deep understanding of reaction mechanisms is fundamental to the rational design of new catalysts and the development of more efficient synthetic methods. Future research on this compound will increasingly rely on advanced mechanistic investigations, combining experimental techniques with computational modeling.
Computational tools, particularly Density Functional Theory (DFT), have become indispensable for elucidating the intricate details of reaction pathways, transition states, and the origins of selectivity. researchgate.netmdpi.com DFT studies can provide valuable insights into the role of catalysts, solvents, and additives in allylboration reactions, guiding the design of more effective catalytic systems. nih.govrsc.org
Experimental mechanistic studies, such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, will continue to play a crucial role in validating computational models and providing a comprehensive picture of the reaction mechanism.
Future directions in this area include:
In-depth DFT Studies: Applying high-level computational methods to model complex catalytic cycles and predict the outcomes of new reactions. dtu.dk
Combined Experimental and Computational Approaches: Integrating experimental and computational data to gain a synergistic understanding of reaction mechanisms.
Development of Predictive Models: Creating computational models that can accurately predict the reactivity and selectivity of different allylboronate reagents and catalytic systems.
Design of New Dioxaborinane-Based Reagents with Enhanced Reactivity or Selectivity
The structure of the dioxaborinane ring and the substituents on the allyl group can have a profound impact on the reactivity and selectivity of the reagent. A key area of future research will be the rational design and synthesis of new dioxaborinane-based reagents with tailored properties.
For instance, modifying the electronic and steric properties of the neopentyl glycol backbone could influence the Lewis acidity of the boron center, thereby tuning the reactivity of the allylboronate. The development of boronic esters with enhanced stability towards hydrolysis and oxidation is also an important goal, as it would simplify their handling and purification. digitellinc.com
Furthermore, the synthesis of bifunctional allylboron reagents, which contain an additional reactive handle, could open up new avenues for tandem reactions and the synthesis of complex molecules. auburn.edu The design of novel boronic esters that can be easily deprotected under mild conditions is also an area of interest, particularly for applications in iterative cross-coupling reactions. sigmaaldrich.com
Future research will focus on:
"Smart" Allylborating Reagents: Designing reagents that can be activated under specific conditions, allowing for greater control over their reactivity. ineosopen.org
Chiral Dioxaborinane Ligands: Developing chiral versions of the neopentyl glycol backbone to create enantiomerically pure allylboronates for asymmetric synthesis.
Next-Generation Boronic Esters: Synthesizing novel boronic esters with improved stability, reactivity, and functional group tolerance. digitellinc.com
Q & A
Q. What are the optimal synthetic protocols for 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane?
The compound is synthesized via transition-metal-catalyzed cross-coupling or hydroboration reactions. Key methodologies include:
Q. How should this compound be stored to maintain stability?
Store under inert atmosphere (argon/nitrogen) at 0–10°C to prevent hydrolysis or oxidation. The inclusion of stabilizers like phenothiazine (0.1–1% w/w) is critical to inhibit radical-mediated decomposition . Avoid exposure to moisture or protic solvents, as the boron center is electrophilic and prone to hydrolysis .
Q. What safety precautions are essential during handling?
- Use PPE: Nitrile gloves, lab coat, and safety goggles.
- Conduct reactions in fume hoods due to potential volatile byproducts.
- Avoid skin contact; boronate esters may cause irritation (H313/H333 hazard codes) .
- Dispose of waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic yields?
Discrepancies in yields (e.g., 74% vs. 98% for Ni-catalyzed reactions) often arise from:
- Ligand effects : Bulky ligands (e.g., dppf) suppress β-hydride elimination, improving efficiency .
- Substrate purity : Trace moisture deactivates catalysts; rigorous drying of solvents/substrates is required.
- Temperature gradients : Microwave-assisted or sealed-tube methods enhance reproducibility in high-temperature reactions . Systematic optimization using design-of-experiment (DoE) frameworks is recommended.
Q. What spectroscopic and crystallographic methods validate boron-containing intermediates?
- ¹¹B NMR : Detects boron coordination shifts (δ ~30 ppm for trigonal planar boronate esters) .
- X-ray crystallography : Resolves boron geometry (e.g., sp² hybridization in dioxaborinane rings) .
- IR spectroscopy : Confirms B-O stretching vibrations (1350–1250 cm⁻¹) and absence of B-OH bonds . For unstable intermediates, in situ NMR or cryogenic trapping is advised .
Q. How do electronic effects of the dioxaborinane ring influence cross-coupling reactivity?
The B-O-B linkage increases boron's Lewis acidity by destabilizing the electron-deficient center, enhancing transmetallation in Suzuki-Miyaura couplings. Comparative studies show this compound exhibits higher reactivity than non-cyclic allylboronates due to ring strain and inductive effects . However, steric hindrance from the dimethyl groups may slow oxidative addition; using PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) mitigates this .
Q. What strategies improve enantioselectivity in allylboration reactions?
Chiral ligands (e.g., (R)-BINAP) or asymmetric catalysts (Rh(III)/Ru(II) complexes) induce enantioselectivity. For example, Rh-catalyzed reactions in tert-amyl alcohol achieve 80% ee under optimized conditions . Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
